6''-O-Acetyldaidzin 6''-O-Acetyldaidzin [6-[3-(4-Hydroxyphenyl)-4-oxidanylidene-chromen-7-yl]oxy-3,4,5-tris(oxidanyl)oxan-2-yl]methyl ethanoate is an acrovestone and an isoflavonoid.
Brand Name: Vulcanchem
CAS No.: 71385-83-6
VCID: VC21337085
InChI: InChI=1S/C23H22O10/c1-11(24)30-10-18-20(27)21(28)22(29)23(33-18)32-14-6-7-15-17(8-14)31-9-16(19(15)26)12-2-4-13(25)5-3-12/h2-9,18,20-23,25,27-29H,10H2,1H3
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O
Molecular Formula: C23H22O10
Molecular Weight: 458.4 g/mol

6''-O-Acetyldaidzin

CAS No.: 71385-83-6

VCID: VC21337085

Molecular Formula: C23H22O10

Molecular Weight: 458.4 g/mol

* For research use only. Not for human or veterinary use.

6''-O-Acetyldaidzin - 71385-83-6

Description [6-[3-(4-Hydroxyphenyl)-4-oxidanylidene-chromen-7-yl]oxy-3,4,5-tris(oxidanyl)oxan-2-yl]methyl ethanoate is an acrovestone and an isoflavonoid.
CAS No. 71385-83-6
Product Name 6''-O-Acetyldaidzin
Molecular Formula C23H22O10
Molecular Weight 458.4 g/mol
IUPAC Name [3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C23H22O10/c1-11(24)30-10-18-20(27)21(28)22(29)23(33-18)32-14-6-7-15-17(8-14)31-9-16(19(15)26)12-2-4-13(25)5-3-12/h2-9,18,20-23,25,27-29H,10H2,1H3
Standard InChIKey ZMOZJTDOTOZVRT-UHFFFAOYSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O
Melting Point 186 - 189 °C
Physical Description Solid
Synonyms Daidzin 6-O-acetate
Reference Wang H, and Murphy PA.,, J. Agric. Food Chem. 1994, 42, p1666
PubChem Compound 53398699
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

458.4139 g/mol